molecular formula C14H23N3O2 B2867342 Tert-butyl 2-(4-(dimethylamino)benzyl)hydrazinecarboxylate CAS No. 349105-62-0

Tert-butyl 2-(4-(dimethylamino)benzyl)hydrazinecarboxylate

Cat. No.: B2867342
CAS No.: 349105-62-0
M. Wt: 265.357
InChI Key: CQPJOYHGNYELQA-UHFFFAOYSA-N
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Description

Tert-butyl 2-(4-(dimethylamino)benzyl)hydrazinecarboxylate is a chemical compound with the molecular formula C14H23N3O2. It is characterized by the presence of a hydrazinecarboxylate group attached to a benzyl ring substituted with a dimethylamino group. This compound is often used in organic synthesis and has applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-(4-(dimethylamino)benzyl)hydrazinecarboxylate typically involves the reaction of tert-butyl hydrazinecarboxylate with 4-(dimethylamino)benzyl chloride. The reaction is carried out in the presence of a base such as sodium carbonate or potassium carbonate in an organic solvent like dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydrazinecarboxylate group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; aqueous or organic solvents; room temperature to reflux conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous conditions; room temperature to reflux conditions.

    Substitution: Various nucleophiles; organic solvents; room temperature to elevated temperatures.

Major Products:

    Oxidation: Corresponding oxidized products such as carboxylic acids or ketones.

    Reduction: Corresponding reduced products such as amines or alcohols.

    Substitution: Various substituted hydrazinecarboxylates depending on the nucleophile used.

Scientific Research Applications

Tert-butyl 2-(4-(dimethylamino)benzyl)hydrazinecarboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 2-(4-(dimethylamino)benzyl)hydrazinecarboxylate involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological molecules, while the hydrazinecarboxylate group can form covalent bonds with nucleophilic sites. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

  • Tert-butyl 2-(4-(methylamino)benzyl)hydrazinecarboxylate
  • Tert-butyl 2-(4-(ethylamino)benzyl)hydrazinecarboxylate
  • Tert-butyl 2-(4-(dimethylamino)phenyl)hydrazinecarboxylate

Comparison: Tert-butyl 2-(4-(dimethylamino)benzyl)hydrazinecarboxylate is unique due to the presence of the dimethylamino group, which can enhance its solubility and reactivity compared to similar compounds with different substituents. This uniqueness makes it a valuable intermediate in organic synthesis and a potential candidate for various scientific applications.

Properties

IUPAC Name

tert-butyl N-[[4-(dimethylamino)phenyl]methylamino]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N3O2/c1-14(2,3)19-13(18)16-15-10-11-6-8-12(9-7-11)17(4)5/h6-9,15H,10H2,1-5H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQPJOYHGNYELQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NNCC1=CC=C(C=C1)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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